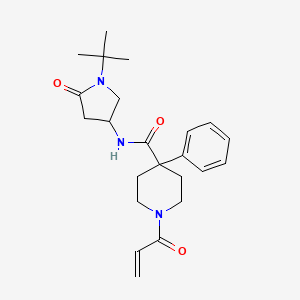![molecular formula C21H25N3O3S B2608567 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1796969-13-5](/img/structure/B2608567.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Applications
One of the primary applications of benzenesulfonamide derivatives is in the synthesis of novel compounds with potential biological activities. For instance, Cheng De-ju (2015) highlighted the synthesis of a novel compound with potential as a candidate for drug development, emphasizing the structural characterization and bioactivity of methylbenzenesulfonamide CCR5 antagonists in the context of HIV-1 infection prevention (Cheng De-ju, 2015).
Chemical and Physical Characterization
Tomasz Pawlak et al. (2021) conducted a detailed structural investigation of AND-1184 (a potential API for the treatment of dementia), which includes a benzenesulfonamide moiety, demonstrating the importance of single-crystal X-ray and solid-state NMR characterisation in understanding the compound's properties (Pawlak, Szczesio, & Potrzebowski, 2021).
Biological and Pharmacological Research
The exploration of sulfonamide derivatives extends into their potential inhibition of enzymes relevant to various diseases. For example, Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrases, enzymes involved in physiological processes such as respiration and pH balance, highlighting their low nanomolar activity against specific human isoforms (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Corrosion Inhibition Studies
In materials science, the investigation into the corrosion inhibition properties of piperidine derivatives on iron surfaces by Kaya et al. (2016) underscores the relevance of benzenesulfonamide derivatives in protecting metals from corrosion, which is critical for industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Enzyme Inhibition and Molecular Docking Studies
The synthesis and biochemical evaluation of sulfonamides bearing piperidine nucleus for talented activity against cholinesterase by Khalid et al. (2012) exemplifies the compound's utility in developing treatments for conditions associated with enzyme dysfunction, such as Alzheimer's disease (Khalid, 2012).
作用機序
Target of Action
The primary targets of the compound N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide interacts with its targets, GRK-2 and -5, by inhibiting their activities . The compound was identified as a novel hit by a high throughput screening campaign .
Biochemical Pathways
The inhibition of GRK-2 and -5 by N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide affects the downstream signaling pathways associated with these kinases . These pathways play crucial roles in various cellular processes, including the regulation of receptor trafficking and signaling .
Result of Action
The molecular and cellular effects of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide’s action are primarily related to its inhibitory effects on GRK-2 and -5 . By inhibiting these kinases, the compound can modulate the signaling pathways they are involved in, potentially leading to therapeutic effects in the context of cardiovascular disease .
生化学分析
Biochemical Properties
The biochemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, benzoxazole derivatives have been found to exhibit inhibitory activities toward G-protein-coupled receptor kinases (GRK)-2 and -5 . This suggests that this compound may interact with these enzymes, potentially influencing their function and the biochemical reactions they are involved in.
Cellular Effects
Given its potential inhibitory activity against GRK-2 and -5 , it may influence cell signaling pathways regulated by these kinases
Molecular Mechanism
Its potential inhibitory activity against GRK-2 and -5 suggests that it may bind to these enzymes, inhibiting their activity and leading to changes in cell signaling
特性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-5-3-4-6-20(19)27-21/h3-8,13,17,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMCSJMGKCYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)

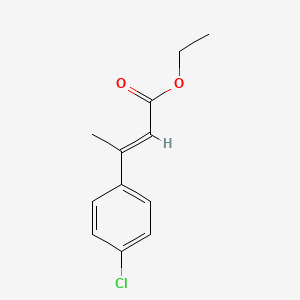
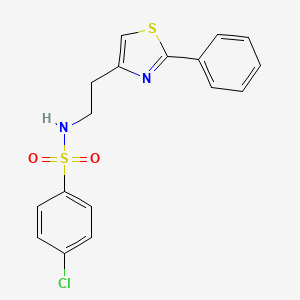


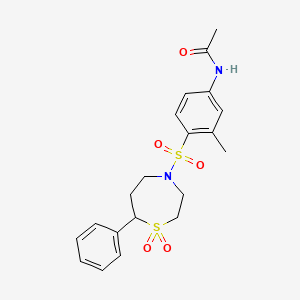
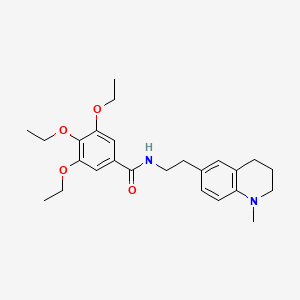
![3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2608500.png)
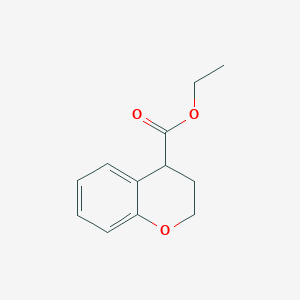
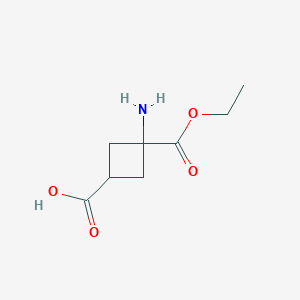
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2608503.png)
